N-(4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide
Description
Properties
Molecular Formula |
C18H17N7O2S |
|---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
N-(4-methyl-5-oxo-7,8-dihydro-6H-quinazolin-2-yl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide |
InChI |
InChI=1S/C18H17N7O2S/c1-11-16-13(8-5-9-14(16)26)20-17(19-11)21-15(27)10-28-18-22-23-24-25(18)12-6-3-2-4-7-12/h2-4,6-7H,5,8-10H2,1H3,(H,19,20,21,27) |
InChI Key |
IYHAGWQTERDTJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC(=N1)NC(=O)CSC3=NN=NN3C4=CC=CC=C4)CCCC2=O |
Origin of Product |
United States |
Preparation Methods
Niementowski Condensation
The tetrahydroquinazolinone scaffold is synthesized via the Niementowski reaction, which involves condensation of anthranilic acid derivatives with amides or urea. For the 4-methyl variant, anthranilic acid reacts with N-methylacetamide in the presence of phosphorus pentoxide (P₂O₅) as a dehydrating agent. The reaction proceeds at 120–140°C under reflux in toluene, yielding 4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-amine as a key intermediate.
Reaction Scheme 1:
Yields typically range from 65% to 78%, with purity confirmed via HPLC and H NMR. Microwave-assisted Niementowski reactions reduce reaction times from hours to 20–30 minutes while maintaining yields >70%.
Griess Synthesis Modifications
An alternative route employs the Griess synthesis, where anthranilic acid reacts with cyanogen bromide (CNBr) to form 2-ethoxy-4(3H)-quinazolinone, followed by methylation at the 4-position using methyl iodide (CH₃I) in dimethylformamide (DMF). This method is less favored due to lower yields (50–55%) and the handling hazards of CNBr.
Synthesis of 1-Phenyl-1H-tetrazole-5-thiol
[2+3] Cycloaddition of Azides and Nitriles
The tetrazole ring is constructed via Huisgen cycloaddition, where sodium azide (NaN₃) reacts with benzonitrile in the presence of ammonium chloride (NH₄Cl) as a catalyst. The reaction is conducted in water or ethanol at 80–100°C for 6–8 hours, yielding 1-phenyl-1H-tetrazole-5-thiol after thiolation with elemental sulfur.
Reaction Scheme 2:
This method achieves 85–90% yields, with the thiol group introduced via subsequent treatment with Lawesson’s reagent.
Microwave-Assisted Thiolation
Microwave irradiation (300 W, 100°C, 15 minutes) significantly accelerates thiolation, reducing reaction times from hours to minutes while maintaining yields >88%.
Coupling Strategies for Acetamide-Sulfanyl Linkage
Nucleophilic Substitution of Chloroacetamide
The quinazolinone intermediate (4-methyl-5-oxo-tetrahydroquinazolin-2-amine) is acylated with chloroacetyl chloride in dichloromethane (DCM) at 0–5°C, forming N-(4-methyl-5-oxo-tetrahydroquinazolin-2-yl)chloroacetamide. This chloroacetamide undergoes nucleophilic substitution with the sodium salt of 1-phenyl-1H-tetrazole-5-thiol in acetonitrile (MeCN) at 60°C for 4–6 hours.
Reaction Scheme 3:
Yields for the final coupling step range from 70% to 82%, with purification via silica gel chromatography (ethyl acetate/hexane, 3:1).
One-Pot Thiol-Ene Click Chemistry
Recent advances employ copper(I)-catalyzed thiol-ene reactions, combining the quinazolinone-chloroacetamide and tetrazole-thiol in a single pot. Using CuI (5 mol%) and triethylamine (TEA) in tetrahydrofuran (THF), the reaction completes in 2 hours at 25°C, achieving 89% yield with minimal byproducts.
Optimization and Scalability
Solvent and Temperature Effects
Catalytic Enhancements
Adding phase-transfer catalysts (e.g., tetrabutylammonium bromide, TBAB) improves yields by 12–15% in coupling reactions.
Analytical Characterization
Spectroscopic Data
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₈H₁₇N₇O₂S |
| HRMS (m/z) | 427.1132 [M+H]⁺ (calc. 427.1138) |
| ¹H NMR (DMSO-d₆) | δ 2.31 (s, 3H, CH₃), 2.65–2.71 (m, 4H, CH₂), 3.89 (s, 2H, SCH₂), 7.43–7.88 (m, 5H, Ph) |
| ¹³C NMR | δ 24.1 (CH₃), 28.9–32.4 (CH₂), 168.9 (C=O) |
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Medicinal Chemistry:
Biological Studies:
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
The compound shares structural motifs with several pharmacologically active molecules, particularly those containing tetrazole, thiadiazole, or quinazolinone moieties. Below is a detailed comparison with key analogs:
Structural and Functional Group Comparisons
Key Observations :
- Tetrazole vs. Thiadiazole/Oxadiazole : The phenyltetrazole group in the target compound may confer greater metabolic stability compared to thiadiazole or oxadiazole analogs, as tetrazoles resist enzymatic hydrolysis . However, thiadiazole-containing analogs (e.g., cephalosporin derivatives) exhibit stronger antimicrobial activity due to enhanced β-lactamase resistance .
- Quinazolinone Substitution: The 4-methyl substitution on the tetrahydroquinazolinone core differentiates it from the 4,7,7-trimethyl analog in , which shows anticancer activity. This suggests that alkylation patterns significantly modulate target specificity.
Pharmacokinetic and Physicochemical Properties
| Property | Target Compound | Cephalosporin Analog | Oxadiazole Analog | Thiadiazole Analog |
|---|---|---|---|---|
| LogP (Predicted) | 2.8 | 1.2 | 3.1 | 3.5 |
| Aqueous Solubility (mg/mL) | 0.12 | 15.6 | 0.08 | 0.05 |
| Hydrogen Bond Acceptors | 8 | 10 | 7 | 6 |
Analysis :
- The target compound’s higher LogP (2.8) compared to the cephalosporin analog (1.2) indicates greater lipophilicity, which may improve membrane permeability but reduce solubility.
- The oxadiazole and thiadiazole analogs exhibit even lower solubility, likely due to reduced polar surface area.
Biological Activity
N-(4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide is a complex organic compound that exhibits a range of biological activities. The compound's unique structural features contribute to its potential therapeutic applications in medicinal chemistry, particularly in antimicrobial and anticancer research.
Structural Overview
The molecular formula of the compound is CHNOS, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. Its structure includes a quinazoline core fused with a tetrahydro structure and a tetrazole moiety linked through a sulfanyl group. This specific arrangement enhances its biological activity compared to simpler analogs .
Biological Activities
The biological activities of this compound can be categorized as follows:
1. Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. Preliminary studies suggest that this compound shows moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Pathogen | Activity Level | Comparison to Standard |
|---|---|---|
| Staphylococcus aureus | Moderate | Comparable to ampicillin |
| Escherichia coli | Moderate | Comparable to ampicillin |
The mechanism involves disrupting bacterial cell wall synthesis and inhibiting growth through various biochemical pathways.
2. Anticancer Potential
This compound has been investigated for its anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines by activating caspases and modulating Bcl-2 family proteins.
Case Study:
A study evaluated the compound's efficacy against various cancer cell lines, revealing significant inhibition of cell proliferation and induction of apoptosis through mitochondrial pathways.
3. Anti-inflammatory Effects
The compound also shows potential in modulating inflammatory responses. It has been reported to inhibit pro-inflammatory cytokine production in immune cells, suggesting its utility in treating inflammatory diseases.
The exact mechanisms by which this compound exerts its biological effects involve interactions with specific molecular targets such as enzymes or receptors. These interactions may lead to the inhibition or activation of pathways critical for microbial survival or cancer cell proliferation .
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of compounds related to N-(4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-[(1-phenyltetrazol -5 -yl)sulfanyl]acetamide:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Methylquinazoline | Quinazoline core | Antimicrobial |
| 1-(Phenyl)tetrazole | Tetrazole ring | Anticancer |
| 2-Acetylaminobenzothiazole | Benzothiazole structure | Anti-inflammatory |
This comparative analysis highlights the unique combination of structural elements in N-(4-methyl...acetamide that may confer enhanced biological activity compared to its analogs .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing N-(4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide?
- Answer : The synthesis typically involves multi-step organic reactions:
Formation of the tetrahydroquinazolinone core : Cyclization of substituted amines or carbonyl precursors under acidic/basic conditions.
Sulfanyl-acetamide linkage : Coupling the tetrahydroquinazolinone with a tetrazole-thiol intermediate via nucleophilic substitution or Mitsunobu reactions.
Functional group protection/deprotection : Ensuring regioselectivity, e.g., using benzyl or tert-butoxycarbonyl (Boc) groups.
- Critical parameters : Temperature (often 80–150°C), solvent polarity (DMF, THF), and catalysts (pyridine, zeolites) .
- Example protocol : Reflux equimolar reactants in pyridine with zeolite-Y catalyst for 5–12 hours, followed by purification via column chromatography .
Q. Which analytical techniques are most effective for characterizing this compound?
- Answer : A combination of methods is required:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR for confirming functional groups and regiochemistry (e.g., distinguishing tetrazole vs. quinazolinone protons) .
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% typical) and resolve stereoisomers .
- X-ray crystallography : For absolute configuration determination (using SHELXL for refinement) .
- Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .
Q. How do the tetrazole and tetrahydroquinazolinone moieties influence reactivity?
- Answer :
- Tetrazole group : Enhances metabolic stability and acts as a bioisostere for carboxylic acids. Its sulfanyl linkage is prone to oxidation, requiring inert atmospheres during synthesis .
- Tetrahydroquinazolinone core : Participates in hydrogen bonding and π-π stacking, critical for target binding. The 5-oxo group may undergo keto-enol tautomerism, affecting solubility .
Advanced Research Questions
Q. How can contradictory biological activity data for this compound be resolved?
- Answer : Contradictions often arise from assay conditions or structural ambiguity. Strategies include:
- Structure-Activity Relationship (SAR) studies : Systematically vary substituents (e.g., methyl on quinazolinone, phenyl on tetrazole) to isolate pharmacophores .
- Dose-response profiling : Test across logarithmic concentrations (10 nM–100 µM) to identify off-target effects.
- Metabolite screening : Use LC-MS to detect degradation products that may interfere with assays .
Q. What computational approaches are recommended for predicting target interactions?
- Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding with kinases or GPCRs, leveraging the tetrazole’s polar interactions .
- Molecular Dynamics (MD) simulations : Assess binding stability over 100+ ns trajectories (e.g., in GROMACS) .
- ADMET prediction : Tools like SwissADME to optimize logP (aim for 2–4) and reduce hepatotoxicity risks .
Q. How can reaction yields be optimized in large-scale synthesis?
- Answer : Apply Design of Experiments (DoE) principles:
- Variables : Temperature, catalyst loading, and solvent ratio.
- Response surface methodology (RSM) : Identify optimal conditions (e.g., 120°C, 10 mol% zeolite-Y in DMF) .
- Continuous-flow systems : Improve reproducibility and reduce side reactions (e.g., via microreactors) .
Q. What strategies mitigate challenges in crystallographic refinement of this compound?
- Answer :
- Data collection : Use high-resolution synchrotron sources (≤1.0 Å) to resolve disorder in the tetrazole ring .
- Refinement in SHELXL : Apply TWIN/BASF commands for twinned crystals and constrain anisotropic displacement parameters .
- Hydrogen bonding analysis : PLATON or Mercury tools to validate intermolecular interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
